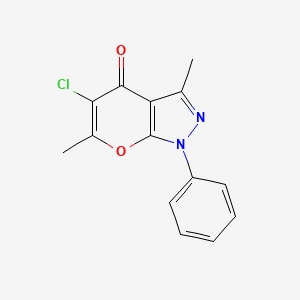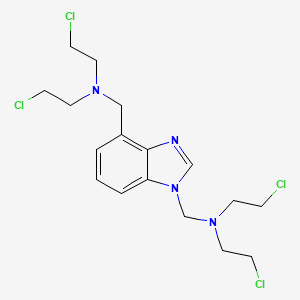
1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles .
Applications De Recherche Scientifique
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral properties. This compound is being explored for similar therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and metal ions. The compound’s benzimidazole moiety allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (EDTB): Similar in structure but with different substituents, EDTB is known for its hexadentate ligand properties.
1H-Benzimidazole-1-ethanamine: Another derivative with different functional groups, used in various chemical and biological applications.
Propriétés
Numéro CAS |
60539-02-8 |
|---|---|
Formule moléculaire |
C17H24Cl4N4 |
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
N-[[1-[bis(2-chloroethyl)aminomethyl]benzimidazol-4-yl]methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C17H24Cl4N4/c18-4-8-23(9-5-19)12-15-2-1-3-16-17(15)22-13-25(16)14-24(10-6-20)11-7-21/h1-3,13H,4-12,14H2 |
Clé InChI |
AGSTVXYDBLTBMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N(C=N2)CN(CCCl)CCCl)CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


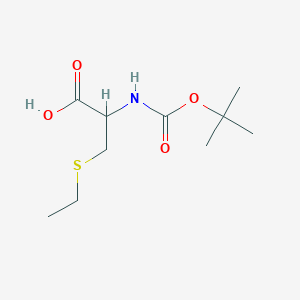

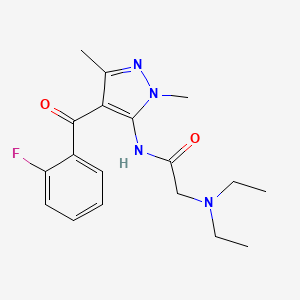
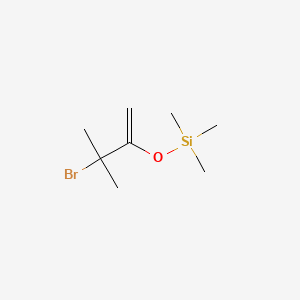
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
